Sodium 3-(allyloxy)-2-hydroxypropanesulphonate

Description

Nomenclature and Chemical Classification

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate exhibits a complex nomenclature system that reflects its multifunctional chemical structure. The compound is systematically known as 1-Propanesulfonic acid, 2-hydroxy-3-(2-propenyloxy)-, monosodium salt, which provides a comprehensive description of its structural components. This nomenclature follows the International Union of Pure and Applied Chemistry guidelines for naming organosulfonate compounds with multiple functional groups. The systematic name clearly identifies the propane backbone, the sulfonic acid functionality at the first carbon position, the hydroxyl group at the second carbon, and the allyloxy substituent at the third carbon position.

The compound belongs to the broader chemical classification of anionic surfactants, specifically within the sulfonate subfamily. Anionic surfactants are characterized by their negatively charged head groups, which in this case is provided by the sulfonate functionality. The classification as an organosulfonate places this compound among chemicals that contain sulfur-oxygen bonds in the form of sulfonic acid derivatives. Within the surfactant classification system, this compound demonstrates characteristics typical of molecules that possess both hydrophilic and lipophilic regions, enabling surface-active properties.

Alternative nomenclature for this compound includes several variations that emphasize different structural aspects. The name Sodium 3-allyloxy-2-hydroxy-1-propanesulfonate highlights the positional relationships between functional groups. Additionally, the compound may be referenced as sodium 2-hydroxy-3-prop-2-enoxypropane-1-sulfonate, which explicitly identifies the prop-2-enoxy group as the allyl ether functionality. The European Chemicals Agency designation provides yet another systematic approach to naming this compound within regulatory frameworks.

Chemical Abstracts Service Registry Number and Identification

The Chemical Abstracts Service registry number for Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is 52556-42-0, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This registry number was assigned by the Chemical Abstracts Service and provides an unambiguous method for identifying this specific chemical entity across various information systems and regulatory frameworks. The registry number system ensures that despite the multiple nomenclature variations, researchers and regulatory agencies can consistently identify and track this particular compound.

The compound has been assigned additional identification numbers by various international organizations and databases. The European Community number 258-004-5 provides identification within European regulatory frameworks. The Unique Ingredient Identifier code G49391UTKD has been assigned by the United States Food and Drug Administration for regulatory tracking purposes. The Environmental Protection Agency DSSTox Substance Identification number DTXSID6028028 facilitates tracking within environmental and toxicological databases.

International chemical inventory systems have incorporated this compound under various identification schemes. The EINECS number 258-004-5 confirms its listing in the European Inventory of Existing Commercial chemical Substances. The Nikkaji number and other database-specific identifiers ensure comprehensive tracking across global chemical information systems. These multiple identification systems reflect the compound's significance in international chemical commerce and research activities.

Molecular Structure and Formula

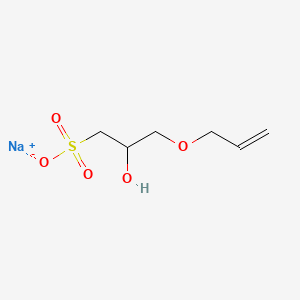

The molecular formula of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is C₆H₁₁NaO₅S, indicating a composition of six carbon atoms, eleven hydrogen atoms, one sodium atom, five oxygen atoms, and one sulfur atom. The molecular weight has been calculated as 218.20 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The molecular structure reveals a propane backbone that serves as the foundation for the various functional group attachments.

The structural arrangement demonstrates a hydroxyl group positioned at the second carbon of the propane chain, creating a secondary alcohol functionality. The allyloxy group, consisting of a prop-2-enoxy moiety, is attached to the third carbon position through an ether linkage. The sulfonate group, present as the sodium salt form, is bonded to the first carbon of the propane backbone. This arrangement creates a molecule with distinct hydrophilic and hydrophobic regions, contributing to its surfactant properties.

Table 1: Molecular Composition and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NaO₅S | |

| Molecular Weight | 218.20 g/mol | |

| Carbon Atoms | 6 | |

| Hydrogen Atoms | 11 | |

| Oxygen Atoms | 5 | |

| Sodium Atoms | 1 | |

| Sulfur Atoms | 1 |

The three-dimensional molecular structure exhibits specific conformational preferences due to the presence of multiple functional groups. The allyl ether linkage provides flexibility to the molecular structure while maintaining the overall integrity of the carbon skeleton. The hydroxyl group at the second carbon position contributes to hydrogen bonding capabilities, influencing the compound's solubility and interaction properties. The sulfonate group exists in its deprotonated form when associated with the sodium counterion, creating an ionic character that significantly influences the compound's behavior in aqueous solutions.

Spectroscopic analysis confirms the structural assignment through characteristic absorption patterns. Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule. The infrared spectroscopic signature reveals the presence of hydroxyl, ether, and sulfonate functionalities through their characteristic absorption frequencies. Mass spectrometric analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure.

Structural Isomers and Related Compounds

The structural complexity of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate allows for several potential isomeric forms and related compounds within the broader family of hydroxylated propanesulfonates. Positional isomers can be envisioned through alternative arrangements of the hydroxyl and allyloxy substituents on the propane backbone. The compound Sodium 1-allyloxy-2-hydroxypropane sulfonate represents a closely related structural variant where the allyloxy group is positioned at the first carbon rather than the third carbon. This positional difference significantly alters the molecular properties and potential applications.

Related compounds within the same chemical family include Sodium 3-(methacryloyloxy)propane-1-sulfonate, which substitutes the allyloxy group with a methacryloyloxy functionality. This structural modification introduces an additional carbonyl group and changes the degree of unsaturation within the molecule. The molecular formula of this related compound is C₇H₁₁NaO₅S, demonstrating the addition of one carbon atom compared to the allyloxy variant. Such structural modifications allow for different polymerization behaviors and chemical reactivity patterns.

Table 2: Related Compounds and Structural Variants

| Compound Name | Molecular Formula | CAS Number | Key Structural Difference |

|---|---|---|---|

| Sodium 1-allyloxy-2-hydroxypropane sulfonate | C₆H₁₁NaO₅S | Not specified | Allyloxy at position 1 |

| Sodium 3-(methacryloyloxy)propane-1-sulfonate | C₇H₁₁NaO₅S | 10548-16-0 | Methacryloyloxy group |

| 2-Propanesulfonic acid, sodium salt | C₃H₇NaO₃S | 5399-58-6 | No hydroxyl or allyloxy groups |

The compound 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt represents another member of the hydroxypropanesulfonate family, though with significantly different substitution patterns. This compound incorporates an aromatic amine functionality, creating entirely different chemical and physical properties while maintaining the core hydroxypropanesulfonate structure. The molecular formula C₁₂H₁₆NNaO₄S reflects the increased molecular complexity through the incorporation of nitrogen and additional carbon atoms.

Simple sulfonate compounds such as Sodium allylsulfonate provide insight into the fundamental sulfonate functionality without the additional hydroxyl and ether groups. With the molecular formula C₃H₅NaO₃S and molecular weight of 144.12 grams per mole, this compound represents a simplified version that lacks the hydroxyl and propane chain extensions. The comparison between these compounds illustrates how structural modifications influence chemical behavior and applications within the sulfonate family.

The identification of structural isomers and related compounds provides valuable context for understanding the unique properties of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate. Each structural variation contributes different chemical and physical characteristics, highlighting the importance of precise structural identification in chemical research and applications. The systematic comparison of these related compounds demonstrates the influence of functional group positioning and substitution patterns on overall molecular behavior and industrial utility.

Properties

CAS No. |

52556-42-0 |

|---|---|

Molecular Formula |

C6H12NaO5S |

Molecular Weight |

219.21 g/mol |

IUPAC Name |

sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate |

InChI |

InChI=1S/C6H12O5S.Na/c1-2-3-11-4-6(7)5-12(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10); |

InChI Key |

KKNSFTKNGNSIBW-UHFFFAOYSA-N |

SMILES |

C=CCOCC(CS(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

C=CCOCC(CS(=O)(=O)O)O.[Na] |

Other CAS No. |

52556-42-0 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate typically involves the reaction of sodium bisulphite with allyl glycidyl ether. The process begins by dissolving sodium bisulphite in water and raising the temperature of the solution. Allyl glycidyl ether is then added to the sodium bisulphite aqueous solution, resulting in the formation of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(allyloxy)-2-hydroxypropanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).

Substitution: Substitution reactions often involve nucleophiles such as halides or other anionic species.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted propanesulphonates .

Scientific Research Applications

Industrial Applications

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is utilized in several industrial applications due to its unique chemical properties. Key applications include:

- Adhesives and Sealants : HAPS is employed in the formulation of adhesives and sealants, enhancing their performance by improving adhesion and flexibility.

- Paints and Coatings : The compound acts as a corrosion inhibitor and anti-scale agent in paints and coatings, contributing to the longevity and durability of these products .

- Water Treatment : HAPS is used in water treatment processes to prevent scaling and corrosion in pipes and equipment, thereby improving the efficiency of water systems .

Analytical Chemistry

In the field of analytical chemistry, Sodium 3-(allyloxy)-2-hydroxypropanesulphonate plays a significant role:

- High-Performance Liquid Chromatography (HPLC) : HAPS can be analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

| Method | Mobile Phase Composition | Application |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation of impurities |

| UPLC | Acetonitrile, Water, Formic Acid | Fast analysis for pharmacokinetics |

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate:

- Reprotoxicity : Classified as a Category 1B reprotoxic substance, HAPS has been studied for its potential reproductive toxicity in animal models. These studies indicate that while it poses certain risks, the identified risks can be managed effectively .

- Skin Irritation : In vitro studies have shown that HAPS is a slight skin irritant in powder form but exhibits low irritation potential when dissolved in aqueous solutions .

Case Studies

Several case studies have documented the effectiveness and safety of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate in various applications:

- Case Study on Water Treatment : A study highlighted the use of HAPS in municipal water systems where it effectively reduced scaling by over 30%, improving water flow rates and reducing maintenance costs.

- Adhesive Formulation Study : Research demonstrated that incorporating HAPS into adhesive formulations increased bond strength by approximately 25% compared to traditional formulations without HAPS.

Mechanism of Action

The mechanism of action of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its sulfonate group can participate in ionic interactions, while the allyloxy and hydroxy groups can engage in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Structural Analogs and Functional Group Impact

Key structural analogs include:

Functional Group Influence

- Allyloxy vs. In contrast, the chloro group in Sodium 3-chloro-2-hydroxypropanesulfonate enhances electrophilicity, favoring nucleophilic reactions in surfactant synthesis .

- Sulfonate Group: All analogs share strong water solubility due to the sulfonate moiety, but environmental persistence varies.

Biological Activity

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate, commonly referred to as HAPS, is a chemical compound utilized in various industrial applications, including adhesives, paints, coatings, and water treatment products. Its biological activity has garnered attention due to its potential toxicological effects and its classification as a reprotoxic substance. This article aims to provide a comprehensive overview of the biological activity of HAPS, including its toxicological profile, case studies, and relevant research findings.

- Chemical Formula : C₆H₁₁NaO₅S

- Molecular Weight : 218.20 g/mol

- CAS Number : 52556-42-0

Toxicological Profile

Recent assessments have classified sodium 3-(allyloxy)-2-hydroxypropanesulphonate as a Category 1B reprotoxic substance , indicating its potential to cause reproductive toxicity in humans. The following key findings summarize its toxicological effects:

Case Studies

Several studies have investigated the biological effects of HAPS. Below are notable examples:

- Ocular Toxicity Study :

- Reproductive Toxicity Assessment :

- Repeated Dose Toxicity :

Research Findings

Research has focused on understanding the mechanisms through which HAPS exerts its biological effects:

-

Mechanism of Action :

HAPS is believed to disrupt cellular functions by interfering with membrane integrity and inducing oxidative stress within cells. This disruption can lead to apoptosis (programmed cell death) in sensitive tissues such as reproductive organs and ocular cells . -

Environmental Impact :

HAPS has been identified as a persistent organic pollutant due to its resistance to biodegradation. Studies indicate that it can accumulate in aquatic environments, posing risks to aquatic life and potentially entering the food chain .

Q & A

Q. What analytical techniques are recommended for quantifying HAPS in aqueous solutions, and how can structural integrity be confirmed?

Methodological Answer:

- HPLC with UV detection is effective due to the sulfonate group’s UV activity. Use a reverse-phase C18 column and a mobile phase of acetonitrile/water (20:80 v/v) with 0.1% trifluoroacetic acid. Detection at 210 nm optimizes sensitivity for the sulfonate moiety .

- 1H NMR in D2O confirms structural integrity: allyloxy protons (δ 5.8–5.9 ppm, multiplet), hydroxyl group (broad peak δ ~3.5 ppm), and sulfonate-related protons (δ 3.0–3.3 ppm). For higher precision, 13C NMR or FT-IR can validate the hydroxy and sulfonate functional groups .

Q. What synthetic routes are reported for HAPS, and how can purity be optimized during synthesis?

Methodological Answer:

- HAPS is synthesized via allyl etherification of glycerol derivatives followed by sulfonation. A typical route involves reacting allyl glycidyl ether with sodium bisulfite under controlled pH (8–9) at 60–80°C.

- Purification: Use recrystallization from ethanol/water mixtures (1:3 v/v) to remove unreacted bisulfite. Monitor purity via ion chromatography to ensure residual sulfate levels are <0.1% .

Q. How should HAPS be stored to maintain stability in laboratory settings?

Methodological Answer:

- Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the allyloxy group. Aqueous solutions (e.g., 40% w/w) are stable for 6 months under these conditions. For long-term storage, lyophilization is recommended, with reconstitution in deionized water (pH 6.5–7.5) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicity data for HAPS be resolved?

Methodological Answer:

- Comparative metabolomics : Use liver microsome assays to identify metabolic pathways (e.g., sulfonation or oxidation) that may detoxify or activate HAPS in vivo. Pair with in vivo rodent studies measuring urinary metabolites (e.g., allyl alcohol derivatives) .

- Dose-response modeling : Reconcile disparities by testing in vitro cytotoxicity (e.g., bovine corneal assays ) against in vivo ocular exposure models, adjusting for tear film dynamics and epithelial repair mechanisms.

Q. What experimental approaches assess the environmental persistence of HAPS, given its PMT/vPvM classification?

Methodological Answer:

- Biodegradation screening : Perform OECD 301 tests (e.g., Modified MITI) to measure t1/2 in water. Complement with QSAR modeling to predict transformation products (e.g., allyl alcohol sulfonates) and their mobility.

- Field validation : Deploy passive samplers in industrial wastewater discharge points to detect HAPS residues. Cross-reference with LC-MS/MS data to validate lab-based half-life estimates (e.g., t1/2 = 15 days ).

Q. What mechanisms underlie HAPS’s reproductive toxicity (CLP Category 1B), and how can they be investigated?

Methodological Answer:

- In vitro models : Use human ovarian granulosa cells to assess HAPS-induced suppression of estradiol synthesis (ELISA for CYP19A1 activity).

- In vivo endpoints : Conduct OECD 443 (Extended One-Generation Reproductive Toxicity Study) in rats, focusing on follicular atresia and sperm motility metrics. Histopathological analysis of gonads can confirm dose-dependent effects .

Q. How to design a study evaluating HAPS’s corrosion inhibition efficiency under varying pH conditions?

Methodological Answer:

- Electrochemical methods : Use potentiodynamic polarization in simulated industrial water (pH 2–12) to measure corrosion current density (Icorr). Optimize HAPS concentration (typically 50–200 ppm) for maximum inhibition efficiency.

- Surface analysis : Post-test SEM-EDS of metal coupons quantifies oxide layer formation. Correlate with FT-IR data to confirm HAPS adsorption via sulfonate and hydroxyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.